A Technical Guide to the Molecular Structure and Analysis of Ethyl 3-amino-2-hydroxybutanoate Hydrochloride
A Technical Guide to the Molecular Structure and Analysis of Ethyl 3-amino-2-hydroxybutanoate Hydrochloride
Abstract
Ethyl 3-amino-2-hydroxybutanoate hydrochloride is a pivotal chiral building block derived from the essential amino acid threonine. Its defined stereochemistry and versatile functional groups—an amine, a hydroxyl group, and an ethyl ester—make it a valuable starting material in the stereoselective synthesis of complex pharmaceuticals and bioactive molecules.[1][2] This technical guide provides an in-depth exploration of its molecular architecture, with a focus on stereoisomerism, a detailed protocol for its synthesis via Fischer esterification, and a comprehensive overview of the analytical techniques required for its structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's properties and characterization for application in medicinal chemistry and organic synthesis.
Molecular Structure and Physicochemical Properties
The utility of ethyl 3-amino-2-hydroxybutanoate hydrochloride in asymmetric synthesis is fundamentally derived from its well-defined three-dimensional structure. A precise understanding of its stereochemistry is paramount for its effective application.
Core Structure and Functional Groups
The molecule is the ethyl ester of 3-amino-2-hydroxybutanoic acid, presented as its hydrochloride salt. The core structure features a four-carbon butanoate chain with key functional groups that dictate its reactivity:
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Ethyl Ester: The carboxylic acid of the parent amino acid is protected as an ethyl ester, which modulates its reactivity and solubility.
-
Primary Amine: Located at the C3 position, this amine is protonated in the hydrochloride salt form, enhancing stability and water solubility.
-
Secondary Hydroxyl Group: Present at the C2 position, this group provides a site for further chemical modification and influences the molecule's stereochemistry.
The Critical Role of Stereoisomerism
The molecule possesses two chiral centers at the C2 and C3 carbons, giving rise to four possible stereoisomers.[3] The relative configuration of the amine and hydroxyl groups determines whether the isomer is of the threo or erythro form. The specific isomer, (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, corresponds to the naturally occurring L-threonine configuration.[4][5] In drug development, isolating a single, desired stereoisomer is often critical, as different isomers can have vastly different pharmacological activities or toxicities.
The four stereoisomers and their relationships are depicted below:
Physicochemical Properties
The fundamental properties of the (2S,3R) isomer are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride | [5] |
| Synonym | L-Threonine ethyl ester hydrochloride | [4] |
| CAS Number | 39994-70-2 | [4][5][6] |
| Molecular Formula | C₆H₁₄ClNO₃ | [4][5][6] |
| Molecular Weight | 183.63 g/mol | [4][6] |
| Appearance | White solid or liquid | [5][7] |
| Canonical SMILES | CCOC(=O)O.Cl | [5] |
| InChI Key | WHKKNTASOQMDMH-JBUOLDKXSA-N | [5] |
Synthesis and Rationale
The most common and direct method for preparing ethyl 3-amino-2-hydroxybutanoate hydrochloride is the Fischer esterification of the parent amino acid, threonine. This choice is driven by the ready availability of optically pure threonine and the efficiency of the reaction.
Principle of Synthesis: Fischer Esterification
The synthesis involves reacting threonine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂).[1][7][8] The causality behind this choice is twofold:
-
Activation of the Carboxyl Group: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Protection of the Amino Group: The acid simultaneously protonates the amino group, forming an ammonium salt. This prevents the amine from acting as a competing nucleophile, thus avoiding self-polymerization or side reactions.
Experimental Protocol: Synthesis from L-Threonine
This protocol outlines a standard laboratory procedure for the synthesis of L-threonine ethyl ester hydrochloride.
Materials:
-
L-Threonine
-
Anhydrous Ethanol
-
Thionyl Chloride (SOCl₂) or dry HCl gas
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir plate
-
Ice bath
-
Rotary evaporator
-
Diethyl ether or Ethyl acetate (for extraction/recrystallization)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Cool the flask to 0°C in an ice bath.
-
Acid Addition: Slowly add thionyl chloride dropwise to the stirred ethanol.[8] Alternatively, bubble dry HCl gas through the solution until saturation.[8] This step is exothermic and generates the acid catalyst in situ.
-
Addition of Amino Acid: Once the acid addition is complete and the solution has cooled, add L-threonine in one portion.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 16-24 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.[7][8]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final product.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Structural Elucidation and Purity Analysis
For applications in drug development, rigorous analytical characterization is non-negotiable. A combination of spectroscopic and chromatographic techniques is required to confirm the chemical identity, structure, and, most importantly, the stereochemical purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.[9] ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments.
Predicted ¹H NMR Data (in D₂O): The following table outlines the expected signals for the protonated form of the compound. Chemical shifts (δ) are approximate and can vary with solvent and concentration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |
| ~4.00 | Doublet | 1H | H-2 (α-proton) | Proton on the carbon bearing the hydroxyl group, split by H-3. |
| ~3.60 | Multiplet | 1H | H-3 (β-proton) | Proton on the carbon bearing the amino group, split by H-2 and the C4-methyl protons. |
| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |
| ~1.25 | Doublet | 3H | H-4 (-CH₃ ) | Methyl protons at C4, split by the adjacent H-3 proton. |
Experimental Protocol: Sample Preparation for NMR
-
Dissolution: Accurately weigh and dissolve 5-10 mg of the hydrochloride salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.[9]
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.
-
Referencing: Use the residual solvent peak as a reference. For quantitative NMR (qNMR) to determine absolute purity, a certified internal standard must be added.[10]
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to confirm the molecular weight of the compound and provide structural information through analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) is ideal for analyzing the pre-ionized salt.
Expected Fragmentation: The mass spectrum of the free base (after deprotonation of the amine) would show a molecular ion [M+H]⁺ at m/z 148.[11] Under electron ionization (EI), fragmentation is expected to occur via characteristic pathways for amino acid esters.
Experimental Protocol: GC-MS Analysis
-
Derivatization (Optional but Recommended): To improve volatility for Gas Chromatography (GC), the amine and hydroxyl groups can be derivatized (e.g., silylation).
-
GC Conditions: Use a capillary column (e.g., DB-5 or equivalent). Program the oven with a temperature ramp (e.g., 50°C to 250°C) to ensure separation from impurities.
-
MS Conditions: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-250 to capture the molecular ion and key fragments.[12]
Chiral Chromatography
Principle and Causality: This is the most definitive technique for assessing stereochemical purity. Standard HPLC or GC cannot distinguish between enantiomers. Chiral chromatography utilizes a stationary phase that is itself chiral. This allows for the transient formation of diastereomeric complexes between the analyte enantiomers and the stationary phase, which have different energies and stabilities, leading to different retention times and successful separation.[13] For pharmaceutical applications, quantifying even trace amounts of an unwanted stereoisomer is a regulatory requirement.
Typical Method: Chiral GC
-
Column: A cyclodextrin-based chiral capillary column (e.g., β- or γ-cyclodextrin phase) is highly effective for separating amino acid derivatives.[13]
-
Sample Preparation: The sample may need to be derivatized to enhance volatility and interaction with the stationary phase.
-
Analysis: An isothermal or temperature-programmed oven method is used. The integration of the resulting peaks allows for the precise calculation of the enantiomeric excess (e.e.).
Applications in Drug Development
Ethyl 3-amino-2-hydroxybutanoate hydrochloride is more than a simple chemical; it is a strategic tool in pharmaceutical synthesis.
-
Chiral Pool Synthesis: The compound serves as a "chiral synthon."[1] Its pre-defined stereocenters at C2 and C3 are incorporated directly into the final drug molecule, bypassing the need for complex and often low-yielding asymmetric reactions later in the synthesis.
-
Peptide Synthesis: It is a protected form of threonine, suitable for use in peptide synthesis.[14] The ethyl ester protects the C-terminus while the N-terminus is typically protected with a group like Fmoc or Boc before coupling.
-
Intermediate for Antibiotics and Therapeutics: As a threonine derivative, it is a key intermediate in the synthesis of various therapeutics, including novel antibiotics and other complex molecular targets.[1][14]
Conclusion
Ethyl 3-amino-2-hydroxybutanoate hydrochloride is a foundational building block for advanced organic synthesis, particularly within drug discovery and development. Its value is intrinsically linked to its stereochemistry. Therefore, a successful research campaign relies on not only its efficient synthesis but also its rigorous characterization. The analytical triad of NMR for structural confirmation, mass spectrometry for molecular weight verification, and chiral chromatography for stereochemical purity assessment forms a self-validating system. Adherence to these analytical principles ensures the quality and reliability of the material, providing a solid foundation for the development of next-generation therapeutics.
References
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PrepChem.com. (n.d.). Synthesis of threonine methyl ester HCl. PrepChem.com. Retrieved from [Link]
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PubMed. (2004). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. Retrieved from [Link]
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OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One. Retrieved from [Link]
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PubMed. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. PubMed. Retrieved from [Link]
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